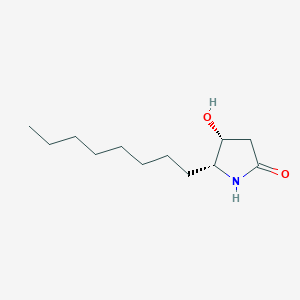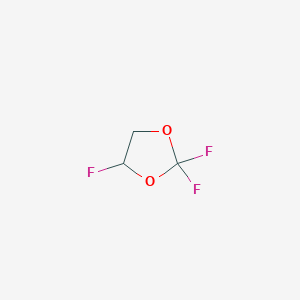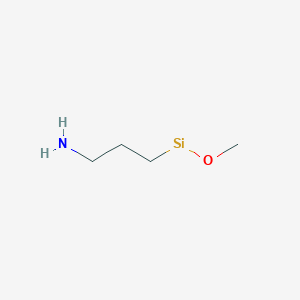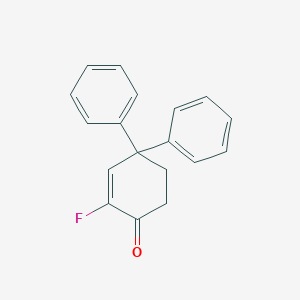![molecular formula C12H22O2 B14508719 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one CAS No. 63381-65-7](/img/structure/B14508719.png)
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one is an organic compound with the molecular formula C13H24O2 It is a cyclopentanone derivative with a 3-methylbutoxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-(3-methylbutoxy)ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the 3-methylbutoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted cyclopentanone derivatives.
科学的研究の応用
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Cyclopenten-1-one: A related compound with an unsaturated ring.
3-Methylbutylcyclopentanone: A similar compound with a different substituent.
Uniqueness
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
63381-65-7 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-[2-(3-methylbutoxy)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-8-14-9-7-11-4-3-5-12(11)13/h10-11H,3-9H2,1-2H3 |
InChIキー |
LPIOCBYGOSTOIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOCCC1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)




![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)



